3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde chemical structure and properties
3-Methyl-4-(2,2,2-trifluoroethoxy)-benzaldehyde chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 3-Methyl-4-(2,2,2-trifluoroethoxy)benzaldehyde, a specialized aromatic aldehyde with potential applications in medicinal chemistry and materials science. Due to its specific substitution pattern, this compound is not extensively documented in publicly available databases. Therefore, this document synthesizes information from analogous structures and fundamental chemical principles to offer a comprehensive profile, including its structure, predicted properties, a plausible synthetic route, and expected spectroscopic characteristics.
Chemical Structure and Identification
3-Methyl-4-(2,2,2-trifluoroethoxy)benzaldehyde is a substituted benzaldehyde featuring a methyl group at the 3-position and a 2,2,2-trifluoroethoxy group at the 4-position of the benzene ring.
Caption: Chemical structure of 3-Methyl-4-(2,2,2-trifluoroethoxy)benzaldehyde.
Table 1: Chemical Identifiers (Predicted)
| Identifier | Value | Source |
| IUPAC Name | 3-Methyl-4-(2,2,2-trifluoroethoxy)benzaldehyde | - |
| Molecular Formula | C10H9F3O2 | - |
| Molecular Weight | 218.17 g/mol | - |
| Canonical SMILES | CC1=C(C=C(C=C1)C=O)OCC(F)(F)F | - |
| InChI Key | (Predicted) | - |
| CAS Number | Not assigned | - |
Physicochemical Properties (Predicted)
The properties of this compound are predicted based on its structure and data from similar molecules, such as 3-methylbenzaldehyde and other fluorinated aromatic ethers.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar benzaldehyde derivatives[1]. |
| Boiling Point | > 200 °C | Fluorination and increased molecular weight will raise the boiling point compared to 3-methylbenzaldehyde (approx. 199 °C)[2]. |
| Melting Point | Not readily predictable | Could be a low-melting solid. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. | Typical for aromatic ethers. |
| pKa | Not applicable | Non-ionizable under normal conditions. |
Synthesis and Reaction Chemistry
A plausible and efficient synthesis of 3-Methyl-4-(2,2,2-trifluoroethoxy)benzaldehyde would involve the Williamson ether synthesis starting from a commercially available precursor.
Proposed Synthetic Workflow
The most direct route involves the reaction of 3-methyl-4-hydroxybenzaldehyde with a 2,2,2-trifluoroethylating agent.
Caption: Proposed synthesis of 3-Methyl-4-(2,2,2-trifluoroethoxy)benzaldehyde.
Step-by-Step Experimental Protocol (Exemplary)
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Preparation: To a solution of 3-methyl-4-hydroxybenzaldehyde (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a mild base like potassium carbonate (K2CO3, 1.5-2.0 eq.).
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Reaction: Stir the mixture at room temperature for 30 minutes to form the phenoxide. Add the 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl trifluoromethanesulfonate, 1.1 eq.) dropwise to the suspension.
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Heating and Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
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Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 3-Methyl-4-(2,2,2-trifluoroethoxy)benzaldehyde.
Spectroscopic Analysis (Predicted)
The following are predicted spectroscopic data based on the chemical structure and known values for similar functional groups.
¹H NMR Spectroscopy
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Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.0 ppm. This region is highly characteristic of aldehyde protons[3].
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Aromatic Protons: Three protons on the aromatic ring will show distinct signals.
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The proton at position 2 (ortho to the aldehyde) will likely be a doublet around δ 7.7-7.8 ppm.
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The proton at position 5 (ortho to the trifluoroethoxy group) will likely be a doublet around δ 7.0-7.2 ppm.
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The proton at position 6 will likely be a doublet of doublets (or a broad singlet) around δ 7.6-7.7 ppm.
-
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Methylene Protons (-OCH₂CF₃): A quartet is expected around δ 4.4-4.6 ppm due to coupling with the three fluorine atoms.
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Methyl Protons (-CH₃): A singlet is expected around δ 2.2-2.4 ppm[4].
¹³C NMR Spectroscopy
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Carbonyl Carbon (-CHO): A signal is expected in the range of δ 190-195 ppm[5].
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Aromatic Carbons: Six distinct signals for the aromatic carbons are expected between δ 110-160 ppm. The carbon attached to the oxygen (C4) will be downfield, while the carbon attached to the aldehyde (C1) will also be significantly downfield.
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Methylene Carbon (-OCH₂CF₃): A quartet is expected around δ 65-70 ppm due to C-F coupling.
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Trifluoromethyl Carbon (-CF₃): A quartet is expected around δ 123-126 ppm due to one-bond C-F coupling.
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Methyl Carbon (-CH₃): A signal is expected around δ 15-20 ppm.
Infrared (IR) Spectroscopy
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C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1710 cm⁻¹[6][7].
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C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹[3].
-
C-F Stretch: Strong absorption bands are expected in the region of 1100-1300 cm⁻¹.
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Aromatic C=C Stretch: Medium absorptions are expected around 1600 cm⁻¹ and 1450-1500 cm⁻¹.
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C-O Stretch (Ether): An absorption band is expected around 1250 cm⁻¹.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z 218.
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Key Fragmentation Patterns:
-
Loss of a hydrogen atom (M-1) to give a stable acylium ion at m/z 217.
-
Loss of the formyl radical (-CHO) to give a fragment at m/z 189.
-
Cleavage of the ether bond, potentially leading to fragments corresponding to the trifluoroethoxy group or the methyl-hydroxy-benzoyl cation.
-
Applications in Research and Development
While specific applications for this molecule are not documented, its structural features suggest utility in several areas:
-
Medicinal Chemistry: As a building block, the aldehyde group can be readily converted into other functionalities, such as amines (via reductive amination), alcohols (via reduction), or carboxylic acids (via oxidation). The trifluoroethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of a potential drug candidate.
-
Agrochemicals: Fluorinated organic compounds are prevalent in modern agrochemicals. This benzaldehyde could serve as a key intermediate in the synthesis of novel herbicides, pesticides, or fungicides.
-
Materials Science: Aromatic aldehydes are used in the synthesis of polymers, dyes, and other functional materials. The fluorine content can impart unique properties such as thermal stability and altered electronic characteristics[1].
Safety and Handling
No specific safety data is available for 3-Methyl-4-(2,2,2-trifluoroethoxy)benzaldehyde. Therefore, it should be handled with the standard precautions for a novel research chemical. General guidance for similar compounds includes:
-
Hazard Classification (Predicted): Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed[8].
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
References
This guide was compiled by synthesizing information from chemical principles and data available for structurally related compounds.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Benzaldehyde, 3-methyl- [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. rsc.org [rsc.org]
- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. assets.thermofisher.com [assets.thermofisher.com]
